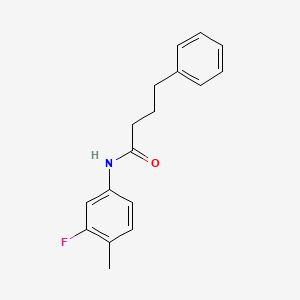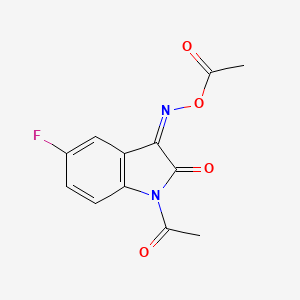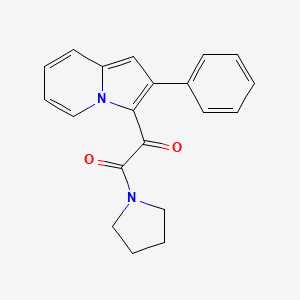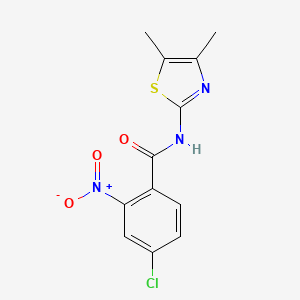![molecular formula C18H19ClFNO2 B5702755 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B5702755.png)
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide, commonly known as 'Fenofibrate', is a synthetic fibric acid derivative that is widely used in the treatment of hyperlipidemia and dyslipidemia. Fenofibrate is a potent lipid-modifying agent that lowers triglycerides and increases high-density lipoprotein (HDL) cholesterol levels in the blood. In addition to its lipid-lowering effects, Fenofibrate has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various cardiovascular and metabolic diseases.
Mécanisme D'action
Fenofibrate works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased fatty acid oxidation and decreased triglyceride synthesis, resulting in a decrease in circulating triglyceride levels and an increase in 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide cholesterol levels.
Biochemical and Physiological Effects:
Fenofibrate has been shown to have a wide range of biochemical and physiological effects, including:
- Decreased circulating triglyceride levels
- Increased 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide cholesterol levels
- Decreased low-density lipoprotein (LDL) cholesterol levels
- Increased fatty acid oxidation
- Decreased inflammation
- Increased insulin sensitivity
- Decreased oxidative stress
Avantages Et Limitations Des Expériences En Laboratoire
Fenofibrate is a widely used lipid-modifying agent that has been extensively studied in both in vitro and in vivo experiments. Its lipid-lowering effects make it a valuable tool for studying the role of lipids in various disease states, while its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various cardiovascular and metabolic diseases. However, like all drugs, Fenofibrate has its limitations and should be used with caution in certain populations, such as those with liver or kidney disease.
Orientations Futures
There are several future directions for research on Fenofibrate, including:
- Further investigation of its anti-inflammatory and antioxidant properties and their potential therapeutic implications
- Exploration of its effects on other metabolic pathways, such as glucose metabolism and insulin signaling
- Development of new formulations and delivery methods to improve its efficacy and reduce side effects
- Investigation of its potential as a treatment for other diseases, such as non-alcoholic fatty liver disease and Alzheimer's disease.
Méthodes De Synthèse
Fenofibrate can be synthesized using a multi-step process that involves the reaction of 4-chlorophenol with 4-fluorobenzyl cyanide to form 4-chlorophenyl 4-fluorobenzyl ether. This intermediate is then reacted with 2-methylpropanoyl chloride to form the final product, Fenofibrate.
Applications De Recherche Scientifique
Fenofibrate has been extensively studied for its therapeutic potential in the treatment of various cardiovascular and metabolic diseases, including hyperlipidemia, dyslipidemia, atherosclerosis, and diabetes. In addition to its lipid-lowering effects, Fenofibrate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its beneficial effects on cardiovascular and metabolic health.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO2/c1-18(2,23-16-9-5-14(19)6-10-16)17(22)21-12-11-13-3-7-15(20)8-4-13/h3-10H,11-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWHOOBWCBHEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC1=CC=C(C=C1)F)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702678.png)


![N-benzyl-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5702690.png)
![N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5702699.png)


![N-[2-(aminocarbonyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5702729.png)
![5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5702735.png)


![[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5702778.png)
![N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B5702782.png)
![N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5702790.png)